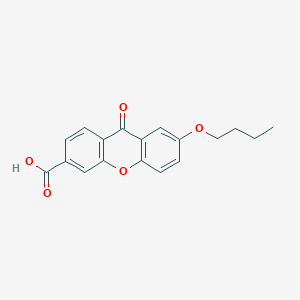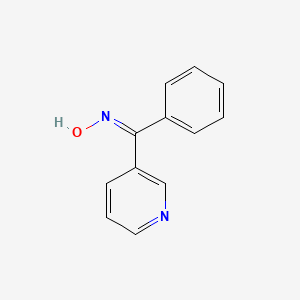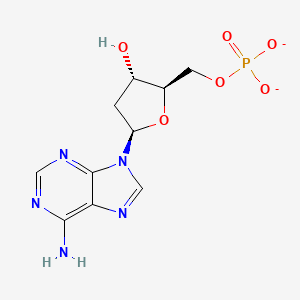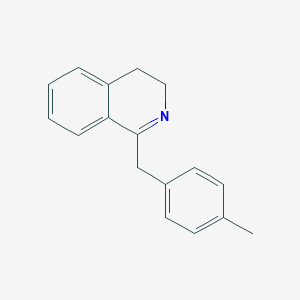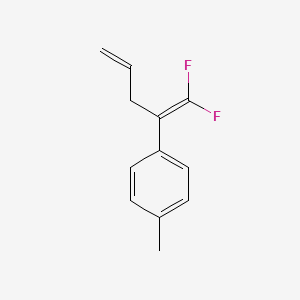![molecular formula C18H20O4 B14130506 Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is a chemical compound with the molecular formula C17H20O4 It is a biphenyl derivative, characterized by the presence of two methoxy groups and a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the following steps:
Preparation of the Aryl Halide: The starting material, such as 3,5-dimethoxyphenylboronic acid, is reacted with a halogenating agent to form the corresponding aryl halide.
Coupling Reaction: The aryl halide is then coupled with an appropriate organoboron compound in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Esterification: The resulting biphenyl compound is then esterified with propanoic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the propanoate ester group.
3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid methyl ester: Contains additional hydroxyl groups and a carboxylic acid ester group.
Uniqueness
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is unique due to its specific substitution pattern and the presence of both methoxy and propanoate ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H20O4 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
methyl 3-[2-(3,5-dimethoxyphenyl)phenyl]propanoate |
InChI |
InChI=1S/C18H20O4/c1-20-15-10-14(11-16(12-15)21-2)17-7-5-4-6-13(17)8-9-18(19)22-3/h4-7,10-12H,8-9H2,1-3H3 |
InChI-Schlüssel |
GZPJYENHZHWORA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2CCC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
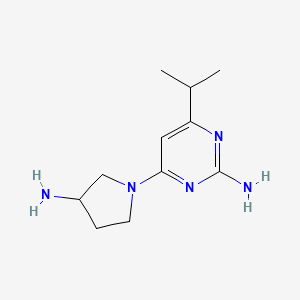
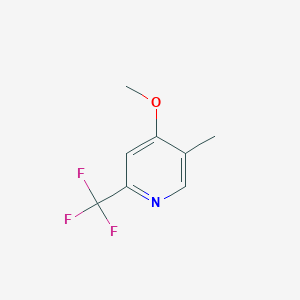

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
